1-(2-Amino-1h-imidazol-5-yl)-2,2,2-trifluoroethan-1-one
Description
1-(2-Amino-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-one is a heterocyclic compound featuring a 2-aminoimidazole core linked to a trifluoroethanone group. The imidazole ring provides a planar, aromatic scaffold with nitrogen atoms at positions 1 and 3, while the 2-amino substituent enhances nucleophilicity. The trifluoroethanone moiety introduces strong electron-withdrawing effects, influencing both reactivity and physicochemical properties.
Properties
IUPAC Name |
1-(2-amino-1H-imidazol-5-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)3(12)2-1-10-4(9)11-2/h1H,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXIFYQSCMFPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-1h-imidazol-5-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-aminoimidazole with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-1h-imidazol-5-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts.
Major Products Formed:
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Alcohol derivatives of the trifluoroethanone moiety.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-1h-imidazol-5-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1h-imidazol-5-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with enzyme active sites, potentially inhibiting their activity. The amino group may form hydrogen bonds with target molecules, stabilizing the compound’s binding.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Analogs and Functional Group Variations
Key Observations :
- Hydrogen Bonding: The 2-amino group in the target compound enables hydrogen bonding, unlike analogs with ethenyl () or trifluoroethyl () substituents. This could enhance binding to biological targets.
- Aromatic vs. Non-Aromatic Linkages: Compounds lacking the imidazole ring (e.g., ) exhibit distinct electronic profiles, affecting solubility and reactivity.
Key Observations :
- Solvent Systems: Acetonitrile and triethylamine in facilitated efficient coupling reactions, which may be adaptable for introducing the trifluoroethanone group.
Table 3: Property Comparison
Key Observations :
- Lipophilicity : The target compound’s LogP (~1.2) indicates moderate membrane permeability, intermediate between the hydrophilic carboxylic acid derivative () and the lipophilic fluorophenyl analog ().
- Bioactivity Potential: While direct data for the target compound is lacking, the 2-aminoimidazole moiety is associated with kinase inhibition and antimicrobial activity in related structures (e.g., ).
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